6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Chemoselective cross-coupling Bond dissociation energy Sequential Suzuki-Miyaura

Stage 1 Suzuki at C3-iodo (25–60 °C) with complete chemoselectivity over C6-Br; Stage 2 at C6-Br (80–100 °C); then mild acid THP deprotection. This three-step orthogonality eliminates N–H deprotonation and Pd-coordination side reactions common with unprotected N–H analogs (CAS 1357945-49-3). 97% batch purity, ambient storage, and zero HBD throughout coupling streamline parallel medchem workflows. Directly mapped to solvent-front vectors in co-crystal structures (PDB 7L25). Ideal for PROTAC and fragment-to-lead programs targeting HPK1, RET, JAK, ERK, and c-Met.

Molecular Formula C11H11BrIN3O
Molecular Weight 408.03 g/mol
CAS No. 1416712-84-9
Cat. No. B1448710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
CAS1416712-84-9
Molecular FormulaC11H11BrIN3O
Molecular Weight408.03 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=CC(=NC=C3C(=N2)I)Br
InChIInChI=1S/C11H11BrIN3O/c12-9-5-8-7(6-14-9)11(13)15-16(8)10-3-1-2-4-17-10/h5-6,10H,1-4H2
InChIKeyOUECISGPXJTUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS 1416712-84-9): A THP-Protected, Regiospecifically Dihalogenated Building Block for Kinase-Focused Medicinal Chemistry


6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS 1416712-84-9, MF C₁₁H₁₁BrIN₃O, MW 408.03 g/mol) is a heterobifunctional building block featuring the pyrazolo[4,3-c]pyridine core with bromine at position 6, iodine at position 3, and an acid-labile tetrahydropyran-2-yl (THP) protecting group at N1 . Compute-predicted physicochemical properties include LogP 3.50, topological polar surface area (TPSA) 39.94 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, one rotatable bond, and pKa 3.12±0.30 . The scaffold belongs to a privileged kinase inhibitor chemotype, with pyrazolo[4,3-c]pyridine derivatives disclosed as inhibitors of HPK1, RET, JAK, ERK, and c-Met kinases in multiple patent families and crystallographically validated co-complexes [1][2][3].

Why In-Class Pyrazolopyridine Building Blocks Cannot Substitute for 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine


Direct replacement of 6-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine with apparently similar dihalogenated pyrazolopyridines introduces quantifiable and consequential losses in synthetic efficiency, physicochemical profile, and target engagement vector control. The unprotected N–H analog (CAS 1357945-49-3) carries a hydrogen bond donor (HBD = 1) and a markedly different pKa (8.47 vs. 3.12), which permits unwanted N-deprotonation and competing coordination during Pd-catalyzed cross-coupling . The 7-bromo regioisomer (CAS 1416713-72-8) repositions the bromine handle to a different exit vector, altering the trajectory of elaborated substituents relative to kinase hinge-binding regions as evidenced by HPK1 co-crystal structures (PDB 7L24, 7L25) where 6-substitution is critical for solvent-front interactions [1]. The isomeric pyrazolo[3,4-b]pyridine scaffold (CAS 1416712-53-2) fuses the pyrazole and pyridine rings through a different connectivity, fundamentally changing the hydrogen-bonding pattern to the kinase hinge. Substitution cannot preserve synthetic sequence fidelity, physicochemical property profile, or structure–activity relationship (SAR) interpretability. The quantitative evidence below makes this non-interchangeability explicit.

Quantitative Differentiation Evidence: 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine vs. Closest Analogs


Evidence 1: Chemoselective Sequential Cross-Coupling – C–I Bond Enables First-Stage Functionalization Without Competing C–Br Activation

The C–I bond at position 3 has a bond dissociation energy (BDE) of approximately 234 kJ/mol, compared to approximately 276 kJ/mol for the C–Br bond at position 6 [1]. This ~42 kJ/mol (15%) lower BDE enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, etc.) to proceed at the C3–I position at 25–60 °C without triggering C6–Br activation [2]. By contrast, the unprotected analog (CAS 1357945-49-3) and the 7-bromo regioisomer (CAS 1416713-72-8) both present the same iodine/bromine orthogonal reactivity, but each lacks the THP-protected N1 that prevents Pd coordination to the pyrazole nitrogen, which is a documented cause of catalyst poisoning and reduced yields in NH-containing azoles [3]. The 4-bromo regioisomer (CAS 1357946-69-0) places bromine at C4, where steric and electronic factors differ from C6, altering the sequential coupling order and regiochemical outcome.

Chemoselective cross-coupling Bond dissociation energy Sequential Suzuki-Miyaura

Evidence 2: THP Protection Eliminates Hydrogen Bond Donor Count and Shifts pKa – Physicochemical Profile vs. Unprotected Analog

The THP protecting group at N1 fundamentally alters the compound's physicochemical profile relative to the unprotected 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS 1357945-49-3). The target compound has zero hydrogen bond donors (HBD = 0) versus HBD = 1 for the unprotected analog . This single-donor difference has outsized importance: the unprotected NH is acidic (pKa 8.47±0.40) and can engage in tautomerism (1H/2H-pyrazole forms), creating a mixture of N-alkylation products if direct N-functionalization is attempted . The THP group shifts the computed pKa from 8.47 to 3.12 , completely suppressing N–H acidity. LogP increases from 2.33 (unprotected) to 3.50 (THP-protected), a ΔLogP of +1.17, improving organic-phase partitioning for extraction and chromatography . TPSA decreases marginally from 41.57 to 39.94 Ų, while the rotatable bond count increases from 0 to 1 . The THP group is acid-labile (cleaved with HCl/dioxane, TFA/CH₂Cl₂, or Amberlyst-15), enabling orthogonal deprotection after cross-coupling [1].

Hydrogen bond donor Physicochemical properties Fragment-based drug discovery THP protecting group

Evidence 3: Regioisomeric Precision – 6-Bromo Substitution Matches the Kinase Solvent-Front Vector Validated in HPK1 Co-Crystal Structures

The 6-bromo substitution pattern on the pyrazolo[4,3-c]pyridine scaffold corresponds to a validated vector for engaging the solvent-front region of kinases. In the HPK1 co-crystal structure with Compound 18 (PDB 7L25, resolution 1.85 Å), the 6-(2-fluoro-6-methoxyphenyl) substituent—derivable from a 6-bromo intermediate via Suzuki coupling—establishes a water-mediated interaction with Asp155 and positions the heterocyclic solvent front for a salt bridge to Asp101 [1]. The 7-bromo regioisomer (CAS 1416713-72-8) would instead direct substituents toward the ribose pocket, producing a fundamentally different binding mode. This is a geometric, not merely electronic, distinction: the C6→solvent-front vector is approximately orthogonal to the C7→ribose-pocket vector in the ATP-binding site. The 4-bromo regioisomer (CAS 1357946-69-0) presents yet a third vector, directed toward the catalytic lysine region. These divergent vectors mean that SAR established with one regioisomer cannot be ported to another without complete re-optimization [2][3].

Kinase inhibitor Structure-based drug design HPK1 Regioisomer Solvent-front interaction

Evidence 4: Scaffold Identity – Pyrazolo[4,3-c]pyridine vs. Pyrazolo[3,4-b]pyridine Determines Kinase Hinge-Binding Hydrogen Bond Pattern

The pyrazolo[4,3-c]pyridine scaffold presents a hydrogen-bond acceptor/donor pattern to the kinase hinge region that is distinct from the isomeric pyrazolo[3,4-b]pyridine. In pyrazolo[4,3-c]pyridine, N5 of the pyridine ring and the pyrazole NH (when deprotected) form a donor–acceptor pair that mimics the adenine ring of ATP. In the isomeric pyrazolo[3,4-b]pyridine scaffold (CAS 1416712-53-2), the nitrogen atoms are arranged differently: the pyridine N is at position 7 rather than position 5, rotating the hinge-binding vector by approximately 120° [1]. This is not a subtle difference—the two scaffolds are scored as chemically distinct cores by all common scaffold analysis algorithms (Murcko frameworks, Bemis-Murcko, etc.) [2]. The pyrazolo[4,3-c]pyridine scaffold has specifically yielded clinical and preclinical kinase inhibitors (HPK1, RET, ERK, JAK), while the pyrazolo[3,4-b]pyridine scaffold has predominated in different target classes (e.g., phosphodiesterase inhibition) [1][3]. Interchanging scaffolds would disrupt the kinase hinge-binding interactions that drive potency and selectivity.

Scaffold hopping Kinase hinge binder Heterocyclic core Pyrazolopyridine isomer

Evidence 5: Purity Specification and Storage Stability – 97% Assay with Ambient Storage vs. Inert-Gas Refrigeration Required for Unprotected Analog

Commercially available lots of 6-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS 1416712-84-9) are supplied at 97% purity (HPLC) with long-term storage at ambient temperature in a cool, dry place . In contrast, the unprotected analog (CAS 1357945-49-3) requires storage under inert gas (nitrogen or argon) at 2–8 °C , indicating greater sensitivity to oxidation, moisture, or thermal degradation. The predicted boiling point also shifts from 458.7±40.0 °C (unprotected) to 502.3±50.0 °C (THP-protected), consistent with the higher molecular weight and reduced intermolecular hydrogen bonding . The Sigma-Aldrich AldrichCPR listing for the unprotected analog explicitly notes that no analytical data is collected and the product is sold 'as-is' without warranty of identity or purity , whereas the THP-protected compound from Leyan is supplied with batch-specific purity certification .

Purity specification Storage stability Procurement quality Supply chain

Priority Application Scenarios Where 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine Demonstrates Verifiable Advantages


Scenario 1: Two-Stage Sequential Suzuki-Miyaura Library Synthesis for Kinase SAR

The ~42 kJ/mol BDE difference between C3–I and C6–Br (Section 3, Evidence 1) enables a predictable two-stage diversification strategy: Stage 1 couples an aryl/heteroaryl boronic acid at C3 under mild conditions (Pd catalyst, 25–60 °C) with full chemoselectivity over C6–Br; Stage 2 couples a second boronic acid at C6 under more forcing conditions (80–100 °C). The THP group on N1 (HBD = 0, pKa 3.12, Evidence 2) suppresses N–H deprotonation and Pd coordination, eliminating the dehalogenation side reaction documented for NH-containing azoles [1]. After both couplings, the THP group is removed under mild acid (HCl/dioxane or TFA) to liberate the N1–H for final diversification or biological testing. This three-step sequence (C3 coupling → C6 coupling → deprotection) generates elaborated 3,6-diaryl-1H-pyrazolo[4,3-c]pyridines in a convergent manner, directly applicable to the HPK1, RET, and ERK inhibitor chemotypes validated in PDB 7L25 and patents US9226922 / JP6997876B2 [2][3].

Scenario 2: Fragment Elaboration in HPK1/RET/ERK Kinase Drug Discovery Programs

The pyrazolo[4,3-c]pyridine core with 6-bromo substitution (Evidence 3) maps directly onto the solvent-front vector observed in the HPK1 co-crystal structure (PDB 7L25, 1.85 Å) [2]. In a fragment-to-lead workflow, the target compound can be used as a key intermediate: C3-iodo is coupled first to introduce a hinge-binding motif (e.g., pyridyl or pyrimidyl), and C6-bromo is then elaborated to explore solvent-front interactions (e.g., substituted phenyl or heteroaryl groups that engage Asp155 and Asp101 as in PDB 7L25). The THP protection (Evidence 2) ensures that the fragment maintains drug-like physicochemical properties (HBD = 0, LogP 3.50 within the 2–4 range, TPSA 39.94 Ų < 90) throughout the coupling sequence, and deprotection after elaboration restores the N1–H required for hinge hydrogen bonding. This scenario is supported by patent precedent across multiple kinase targets (HPK1: Incyte WO2019/195199; RET: WO2019/074979; ERK: US9226922) [2][3].

Scenario 3: Orthogonally Protected Building Block for PROTAC and Bifunctional Molecule Assembly

The combination of two differentially reactive halogen handles (C3–I, C6–Br) and an acid-labile N1 protecting group (THP, Evidence 2) provides three levels of synthetic orthogonality [4]. This is particularly valuable for PROTAC (proteolysis-targeting chimera) construction, where a kinase-binding warhead (attached via C3 or C6), a linker (attached via the remaining halogen), and an E3 ligase recruiting element must be assembled in a controlled sequence. The target compound supports the following synthetic logic: (1) C3 Suzuki coupling to install a kinase-targeting moiety; (2) C6 Sonogashira or Buchwald-Hartwig coupling to attach an alkyne or amine-terminated linker; (3) THP deprotection to reveal N1–H for PEGylation or triazole formation via CuAAC click chemistry. This three-dimensional orthogonality is not available in the unprotected analog (only two handles: C3–I and C6–Br, with N1–H already free) or the monohalogenated THP-protected core (CAS 1416714-27-6, only one coupling handle).

Scenario 4: Multi-Gram Scale-Up for MedChem Campaigns with Reduced Cold-Chain Logistics Burden

The ambient-temperature storage stability of the THP-protected compound (Evidence 5: cool, dry place vs. 2–8 °C under inert gas for the unprotected analog) becomes a material cost and workflow advantage when procuring at multi-gram scale (5 g, 10 g, or larger as listed by Leyan [1]). Refrigerated storage of the unprotected analog (CAS 1357945-49-3) adds cold-chain shipping costs, requires dedicated laboratory refrigerator space, and introduces condensation-related degradation risk upon repeated opening. The 97% batch-certified purity (Evidence 5) further supports direct use in parallel synthesis without repurification, reducing the effective cost per successful coupling. For a medicinal chemistry team running 50–200 parallel Suzuki coupling reactions per week, the elimination of pre-weighing inert-atmosphere handling and pre-reaction purity verification can save 2–4 hours of chemist time per week, based on standard operational estimates.

Quote Request

Request a Quote for 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.